2-Chloro-3-hydroxy-1,4-naphthoquinone

Vue d'ensemble

Description

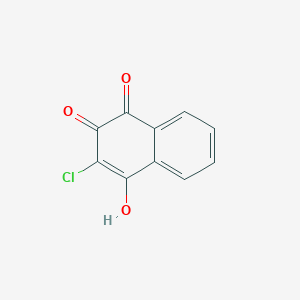

2-Chloro-3-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthoquinone core, which significantly influences its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxy-1,4-naphthoquinone typically involves the chlorination of 1,4-naphthoquinone followed by hydroxylation. One common method is the reaction of 1,4-naphthoquinone with chlorine gas in the presence of a catalyst, followed by treatment with a hydroxylating agent such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions typically yield hydroquinone derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 2-chloro-3-hydroxy-1,4-naphthoquinone. A series of experiments demonstrated that this compound exhibits strong inhibitory effects against various fungal strains, notably Candida albicans.

Case Study: Antifungal Efficacy

- Study Overview : A research team synthesized several halogen-substituted 1,4-naphthoquinones and evaluated their antifungal activities.

- Findings : The compound this compound showed a minimum inhibitory concentration (MIC) of 0.25 µg/ml against C. albicans strain 955, significantly outperforming the standard antifungal drug clotrimazole (MIC = 16 µg/ml) .

- Mechanism : The antifungal activity is attributed to the presence of the chlorine substituent at the 3-position, which enhances interaction with fungal cell membranes and disrupts their integrity .

Antiprotozoal Activity

This compound is also recognized for its antiprotozoal properties. It is a key precursor in the synthesis of Atovaquone, an effective treatment for Pneumocystis carinii pneumonia (PCP) and malaria.

Case Study: Atovaquone Synthesis

- Chemical Process : The synthesis of Atovaquone involves the condensation of this compound with cyclohexyl groups .

- Clinical Relevance : Atovaquone is utilized for treating PCP in immunocompromised patients and has shown efficacy against Plasmodium falciparum, the malaria-causing parasite .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound provides insights into its biological efficacy.

Key Insights

- Substituent Effects : Modifications at various positions on the naphthoquinone structure can significantly alter biological activity. For instance, replacing hydrogen at position 2 with larger groups diminishes antifungal activity .

- Pharmacophore Development : A two-dimensional pharmacophore model has been proposed based on electronic structure analyses, correlating specific structural features with observed biological activities .

Broader Biological Applications

Beyond antifungal and antiprotozoal uses, derivatives of naphthoquinones are being explored for additional therapeutic applications:

Antimicrobial Properties

Research indicates that naphthoquinones exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. Some derivatives have shown enhanced activity against biofilms formed by resistant microbial strains .

Wound Healing

Certain naphthoquinones have been investigated for their potential in promoting wound healing due to their antibacterial and anti-inflammatory properties .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-Chloro-3-hydroxy-1,4-naphthoquinone involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound can also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparaison Avec Des Composés Similaires

Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.

Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer and antimicrobial activities.

Uniqueness: 2-Chloro-3-hydroxy-1,4-naphthoquinone is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity.

Activité Biologique

2-Chloro-3-hydroxy-1,4-naphthoquinone is a member of the naphthoquinone family, which has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, antifungal, and antitumor properties, making it a subject of interest in pharmacological research. The following sections outline its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial effects against various pathogens. A study highlighted its activity against Plasmodium falciparum, the causative agent of malaria, showcasing its potential in treating infectious diseases .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Plasmodium falciparum | 0.5 µg/mL | |

| Mycobacterium tuberculosis | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL |

These findings suggest that the compound's structure contributes to its ability to inhibit microbial growth effectively.

Antifungal Activity

The antifungal properties of this compound have been extensively studied. It has shown potent activity against various fungal strains, including Candida albicans. In comparative studies, it outperformed traditional antifungal agents like clotrimazole .

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| This compound | 0.25 | Clotrimazole | 16 |

| 2-Hydroxy-3-chloro-1,4-naphthoquinone | 1 | Clotrimazole | 8 |

This data indicates that structural modifications in naphthoquinones can enhance their antifungal efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Naphthoquinones are known to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell death in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis in tumor cells .

- Antibacterial Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes, contributing to its antimicrobial effects .

Case Studies

Recent studies have explored the therapeutic potential of this compound:

- Anticancer Studies : Research demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through ROS generation and topoisomerase inhibition .

- In Vivo Studies : In animal models of colitis, the compound provided macroscopic protection to the colonic mucosa, suggesting anti-inflammatory properties alongside its antimicrobial effects .

Propriétés

IUPAC Name |

3-chloro-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTBBCHDEDQCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876170 | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-73-4 | |

| Record name | 2-Chloro-3-hydroxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-chloro-3-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952CIV4M61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.